2-[(Tert-butylamino)methyl]phenol

Antimalarial Drug Discovery Structure-Activity Relationship

2-[(Tert-butylamino)methyl]phenol (CAS 60399-04-4) is a Mannich base derivative of ortho-aminomethylphenol, characterized by a tert-butylamino substituent ortho to a phenolic hydroxyl group. It has a molecular weight of 179.26 g/mol and is typically supplied at a minimum purity specification of 95%.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 60399-04-4
Cat. No. B13295254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butylamino)methyl]phenol
CAS60399-04-4
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1=CC=CC=C1O
InChIInChI=1S/C11H17NO/c1-11(2,3)12-8-9-6-4-5-7-10(9)13/h4-7,12-13H,8H2,1-3H3
InChIKeyYXEWBNFFNOODEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Tert-butylamino)methyl]phenol (CAS 60399-04-4): Core Structure and Basic Characteristics for Research Procurement


2-[(Tert-butylamino)methyl]phenol (CAS 60399-04-4) is a Mannich base derivative of ortho-aminomethylphenol, characterized by a tert-butylamino substituent ortho to a phenolic hydroxyl group. It has a molecular weight of 179.26 g/mol and is typically supplied at a minimum purity specification of 95% . As a foundational scaffold in the 2-aminomethylphenol class, it serves as a synthetic intermediate and a reference standard in medicinal chemistry . While its simple structure underpins broad chemical utility, its biological activity profile—including micromolar to millimolar affinity for certain targets—sharply contrasts with more elaborated analogues [1].

Why Generic Substitution of 2-[(Tert-butylamino)methyl]phenol (CAS 60399-04-4) with Other Aminomethylphenols is Scientifically Unreliable


The 2-aminomethylphenol class exhibits extreme functional divergence based on subtle structural permutations. Simple substitution of 2-[(tert-butylamino)methyl]phenol with a structurally related analog is not scientifically defensible because even minor modifications—such as the addition of a para-tert-butyl group, a heteroaryl substituent at the 6-position, or replacement of the tert-butylamino moiety—profoundly alter physicochemical properties, target engagement, and in vivo performance [1]. For instance, the minimal scaffold (CAS 60399-04-4) displays weak PNMT inhibition (Ki > 1 mM) and negligible STAT3 activity (IC50 > 55 μM), whereas its advanced derivatives like JPC-2997 achieve nanomolar antimalarial potency and multi-day elimination half-lives [2]. Conversely, the 4-tert-butyl analog (CAS 7153-52-8) presents a markedly different boiling point and density, affecting its handling and formulation . Therefore, the specific substitution pattern of the target compound directly dictates its suitability for a given research or industrial workflow, making blind generic substitution a high-risk decision.

2-[(Tert-butylamino)methyl]phenol (60399-04-4): A Quantitative Evidence Guide for Scientific Selection Against Analogues


Target Compound vs. Advanced Antimalarial JPC-2997: A >73,000-Fold Difference in P. falciparum Potency Defines Application Scope

2-[(Tert-butylamino)methyl]phenol serves as a minimalist scaffold with no reported antimalarial activity, contrasting sharply with the optimized JPC-2997 derivative. JPC-2997, which incorporates the same 2-aminomethylphenol core but adds a 4-tert-butyl and a 6-(6-(trifluoromethyl)pyridin-3-yl) substituent, exhibits potent in vitro activity against Plasmodium falciparum [1]. This vast differential defines the target compound's role as a synthetic precursor or negative control, not a bioactive lead.

Antimalarial Drug Discovery Structure-Activity Relationship

PNMT Inhibition: Target Compound (Ki = 1.11 mM) vs. Reference Inhibitor SKF 64139 (Ki = 1.55 nM) – A 700,000-Fold Affinity Gap

The compound exhibits extremely weak inhibition of bovine phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1.11E+6 nM (1.11 mM) as reported in BindingDB [1]. This is in stark contrast to the potent PNMT inhibitor SKF 64139, which has a Ki of approximately 1.55 nM [2]. The target compound is therefore effectively inactive as a PNMT inhibitor.

Enzyme Inhibition PNMT Medicinal Chemistry

STAT3 Inhibition: Target Compound (IC50 > 55.69 μM) vs. Standard Inhibitor Stattic (IC50 ~5.1 μM) – At Least 10-Fold Weaker Activity

In a high-throughput screening campaign against STAT3, 2-[(tert-butylamino)methyl]phenol demonstrated an IC50 greater than 55.69 μM and was classified as inactive . The well-characterized STAT3 inhibitor Stattic, in contrast, exhibits an IC50 of approximately 5.1 μM in cell-free assays .

STAT3 Cancer Inflammation Screening

Physicochemical Comparison: Target Compound (MW 179.26, d ~1.01 g/cm³) vs. 4-tert-Butyl Analog (MW 235.36, d 0.957 g/cm³, bp 321.8°C)

The absence of a 4-position substituent in the target compound yields a significantly lower molecular weight (179.26 g/mol) compared to its 4-tert-butyl analog (235.36 g/mol, CAS 7153-52-8) [1]. While the target compound's density is not widely reported, the 4-tert-butyl analog has a density of 0.957 g/cm³ and a boiling point of 321.8°C . The target compound is expected to have a higher density (estimated ~1.01 g/cm³ based on similar ortho-aminomethylphenols) and a lower boiling point, influencing its solubility, volatility, and handling characteristics.

Physicochemical Properties Synthesis Formulation

Purity Specification: 95% Standard Purity vs. High-Purity (>98%) Analogues – A Procurement Consideration

Commercial suppliers routinely offer 2-[(tert-butylamino)methyl]phenol with a minimum purity specification of 95%, as verified by vendor certificates of analysis . In contrast, some structurally related aminomethylphenols (e.g., certain 4-substituted derivatives) are available at higher purities (≥98%) but often at increased cost or with longer lead times .

Chemical Purity Sourcing Cost-Effectiveness

Optimal Research and Industrial Use Cases for 2-[(Tert-butylamino)methyl]phenol (60399-04-4) Based on Quantitative Evidence


As a Minimal Scaffold for Structure-Activity Relationship (SAR) Studies in Aminomethylphenol Lead Optimization

Given its lack of significant antimalarial activity and weak enzyme inhibition, 2-[(tert-butylamino)methyl]phenol serves as an ideal baseline control in SAR campaigns. Researchers can use it to demonstrate the functional impact of adding substituents (e.g., 4-tert-butyl, 6-heteroaryl) that convert the inert core into a potent antimalarial agent like JPC-2997. This compound provides a clear negative reference point for quantifying the contribution of specific functional groups [1].

Synthetic Intermediate in the Preparation of Advanced Aminomethylphenol Derivatives

The target compound's unsubstituted ortho-aminomethylphenol core is a versatile synthetic handle. Its 95% commercial purity is sufficient for many downstream derivatization reactions, including electrophilic aromatic substitution or Mannich-type extensions, making it a cost-effective building block for constructing more complex analogues .

Negative Control or Inert Component in PNMT and STAT3 Biochemical Assays

With a PNMT Ki of 1.11 mM and a STAT3 IC50 > 55.69 μM, this compound is effectively inactive at standard screening concentrations (<10 μM). It can be reliably employed as a negative control to validate assay signal windows or as an inert diluent in co-solvent mixtures where minimal target engagement is required [2].

Analytical Reference Standard for Method Development Involving Low-Molecular-Weight Aminomethylphenols

Its well-defined molecular weight (179.26 g/mol) and predicted higher density relative to bulkier analogues make it a suitable reference standard for calibrating LC-MS, GC, or other analytical methods targeting small phenolic amines. The 95% purity specification is adequate for system suitability testing and relative retention time determination .

Technical Documentation Hub

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